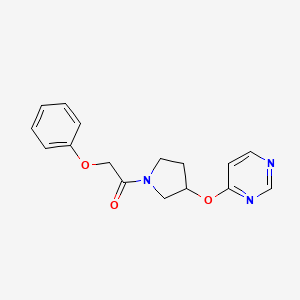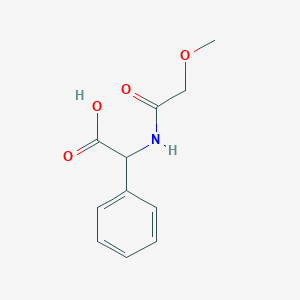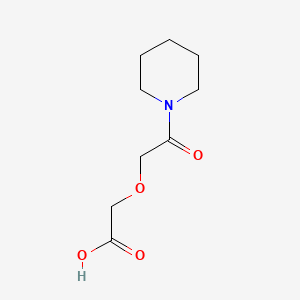
5-Amino-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,4-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring
Wirkmechanismus
Target of Action
Similar compounds such as benzamide derivatives have been known to exhibit a wide range of biological activities
Mode of Action
It’s synthesized through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride
Biochemical Pathways
Benzamide derivatives, which are structurally similar to 5-amino-2,4-dichlorobenzamide, are known to interact with various biochemical pathways .
Result of Action
Benzamide derivatives, which are structurally similar to this compound, are known to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
5-Amino-2,4-dichlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme nicotinamide N-methyltransferase (NNMT), where this compound acts as an inhibitor. This inhibition can lead to alterations in metabolic pathways, particularly those involving nicotinamide metabolism . Additionally, this compound has been observed to interact with certain proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy balance and metabolic flux . Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of NNMT, which leads to a decrease in the methylation of nicotinamide and subsequent alterations in metabolic pathways . Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and function. This binding can result in either inhibition or activation of these biomolecules, depending on the context of the interaction . Changes in gene expression induced by this compound further contribute to its molecular effects, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing energy expenditure and reducing fat accumulation . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and potential toxicity to vital organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. By inhibiting NNMT, this compound affects the methylation of nicotinamide, leading to changes in the levels of various metabolites . This inhibition can also influence other metabolic pathways, such as those involved in energy production and lipid metabolism . The interactions of this compound with enzymes and cofactors in these pathways further underscore its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The interactions with transporters and binding proteins are essential for the effective delivery and function of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Amino-2,4-dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid and 5-aminoaniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents that facilitate the reaction while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can react with other amines or carboxylic acids to form more complex amide structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzene ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,4-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
5-Amino-2,4-dichlorobenzamide is unique due to the presence of both amino and dichloro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-amino-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRTXLXKTLCGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2631200.png)
![6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2631204.png)
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2631210.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2631215.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)


![6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2631222.png)
